molecular formula C9H9NO2 B1592021 2,3-Dihydro-1H-indole-6-carboxylic acid CAS No. 732922-86-0

2,3-Dihydro-1H-indole-6-carboxylic acid

Cat. No.: B1592021
CAS No.: 732922-86-0
M. Wt: 163.17 g/mol
InChI Key: ASVKTLFPLKXCBR-UHFFFAOYSA-N
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Description

2,3-Dihydro-1H-indole-6-carboxylic acid is a heterocyclic organic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by a fused benzene and pyrrole ring system, which contributes to its unique chemical properties and biological activities.

Mechanism of Action

Action Environment:

Environmental factors, such as pH, temperature, and the presence of other molecules, can influence the compound’s stability and efficacy. For instance, variations in pH might affect its solubility or binding affinity.

References:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydro-1H-indole-6-carboxylic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole derivatives. This process involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst, such as methanesulfonic acid, under reflux conditions in methanol . The reaction proceeds through a series of steps, including the formation of a hydrazone intermediate, followed by cyclization and rearrangement to yield the indole product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydro-1H-indole-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding indole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using N-bromosuccinimide or nitration using nitric acid and sulfuric acid.

Major Products: The major products formed from these reactions include various substituted indoles, which can be further functionalized for specific applications in pharmaceuticals and materials science.

Scientific Research Applications

2,3-Dihydro-1H-indole-6-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Indole-3-acetic acid: A plant hormone involved in growth regulation.

    Indole-2-carboxylic acid: Another indole derivative with distinct biological activities.

    5,6-Dihydroxy-1H-indole-2-carboxylic acid: Known for its role in melanin biosynthesis.

Uniqueness: 2,3-Dihydro-1H-indole-6-carboxylic acid is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical reactivity and biological properties. Its ability to undergo diverse chemical transformations and its potential in various research fields make it a valuable compound for scientific exploration.

Properties

IUPAC Name

2,3-dihydro-1H-indole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c11-9(12)7-2-1-6-3-4-10-8(6)5-7/h1-2,5,10H,3-4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASVKTLFPLKXCBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60607014
Record name 2,3-Dihydro-1H-indole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60607014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

732922-86-0
Record name 2,3-Dihydro-1H-indole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60607014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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